molecular formula C19H23NO3 B291021 N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide

Cat. No. B291021
M. Wt: 313.4 g/mol
InChI Key: KNXJSONXCHGFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been studied for its potential therapeutic applications in various medical conditions. In

Mechanism of Action

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide increases the levels of anandamide in the brain, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain, anxiety, and depression-like behaviors in animal models. It also has potential applications in addiction treatment by reducing drug-seeking behavior and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool, including its selectivity for FAAH, its ability to increase endocannabinoid levels in the brain, and its potential therapeutic applications in various medical conditions. However, it also has some limitations, including its short half-life, which requires frequent dosing, and its potential off-target effects.

Future Directions

There are several future directions for research on N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and selective FAAH inhibitors that can produce more robust therapeutic effects. Another area of research is the investigation of the potential applications of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in other medical conditions such as inflammation, neurodegenerative diseases, and cancer. Additionally, further studies are needed to explore the long-term effects and safety of N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide in humans.
Conclusion:
In conclusion, N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various medical conditions. It selectively inhibits FAAH and increases the levels of endocannabinoids in the brain, producing various biochemical and physiological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to explore its full potential.

Synthesis Methods

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-sec-butylaniline to produce N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, anxiety, depression, and addiction. It is a promising drug candidate that can selectively increase the levels of endocannabinoids in the brain, which play a crucial role in regulating various physiological processes.

properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H23NO3/c1-5-13(2)15-8-6-7-9-17(15)20-19(21)16-11-10-14(22-3)12-18(16)23-4/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

KNXJSONXCHGFBQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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